Guanfacine

Catalog No.
S576275
CAS No.
29110-47-2
M.F
C9H9Cl2N3O
M. Wt
246.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanfacine

CAS Number

29110-47-2

Product Name

Guanfacine

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide

Molecular Formula

C9H9Cl2N3O

Molecular Weight

246.09 g/mol

InChI

InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)

InChI Key

INJOMKTZOLKMBF-UHFFFAOYSA-N

SMILES

Array

solubility

1mg/mL
1.39e-01 g/L

Synonyms

BS 100 141, BS-100-141, BS100141, Estulic, Guanfacine, Guanfacine Hydrochloride, Guanfacine Monohydrochloride, Hydrochloride, Guanfacine, Lon798, Monohydrochloride, Guanfacine, Tenex

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl

The exact mass of the compound Guanfacine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1mg/ml1.39e-01 g/l. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antiadrenergic agents, centrally acting, Antihypertensives -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Guanfacine is a centrally acting alpha-2 adrenergic agonist distinguished by its high selectivity for the α2A receptor subtype, which is densely expressed in the prefrontal cortex (PFC) and locus coeruleus. This selectivity allows it to modulate PFC functions critical for attention, working memory, and impulse control by strengthening synaptic connections and enhancing neuronal firing. Unlike less selective agonists, its targeted action on postsynaptic α2A receptors provides a distinct pharmacological profile relevant for both therapeutic applications and neuroscience research, primarily in attention-deficit/hyperactivity disorder (ADHD) and, historically, hypertension.

Direct substitution of Guanfacine with its closest structural analog, Clonidine, is inappropriate for applications sensitive to side effects and dosing frequency. Guanfacine's ~10-fold higher selectivity for the α2A-adrenergic receptor over other α2 subtypes minimizes the sedation and hypotensive effects associated with Clonidine's broader receptor activity profile. Furthermore, Guanfacine exhibits a significantly longer elimination half-life (approx. 17 hours) compared to Clonidine (approx. 8-12 hours), which is a critical differentiator for experimental protocols requiring stable, once-daily administration versus the multiple dosing schedules needed for Clonidine to maintain steady-state plasma concentrations. These pharmacological distinctions make the two compounds non-interchangeable from a procurement and application standpoint.

Superior Receptor Subtype Selectivity Reduces Off-Target Effects Compared to Clonidine

Guanfacine demonstrates a significantly higher binding affinity for the α2A-adrenergic receptor subtype relative to the α2B and α2C subtypes, a key differentiator from the non-selective agonist Clonidine. In radioligand binding assays, Guanfacine's Ki values were 93 nM for α2A, 1,380 nM for α2B, and 3,890 nM for α2C, indicating a 15- to 40-fold selectivity for the α2A subtype. In contrast, Clonidine binds with high affinity to all three subtypes. This selectivity is critical, as α2B and imidazoline receptor agonism by Clonidine are linked to greater sedative and hypotensive side effects.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Dataα2A: 93 nM; α2B: 1,380 nM; α2C: 3,890 nM
Comparator Or BaselineClonidine (non-selective, binds to α2A, α2B, α2C, and imidazoline receptors)
Quantified DifferenceGuanfacine is ~15-fold more selective for α2A vs. α2B and ~42-fold more selective for α2A vs. α2C.
ConditionsRadioligand binding assay.

This high selectivity allows for targeted modulation of prefrontal cortex functions with a reduced burden of sedation and hypotension, making it a more precise tool for cognitive research and better-tolerated therapeutic agent.

Longer Pharmacokinetic Half-Life Enables Stable, Once-Daily Dosing Regimens

Guanfacine's pharmacokinetic profile offers a significant process advantage over Clonidine for applications requiring sustained exposure. The mean elimination half-life of Guanfacine is approximately 17-18 hours in adults. In contrast, Clonidine has a much shorter half-life, typically ranging from 8 to 12 hours. This longer duration of action for Guanfacine allows for effective once-daily administration to maintain stable plasma concentrations, whereas Clonidine often requires multiple daily doses (e.g., 3-4 times daily for immediate-release formulations) to achieve a similar effect, increasing procedural complexity in both clinical and preclinical settings.

Evidence DimensionElimination Half-Life (Adults)
Target Compound Data~17 hours (range 10-30 hours)
Comparator Or BaselineClonidine: 8-12 hours
Quantified DifferenceGuanfacine's half-life is approximately 40-110% longer than Clonidine's.
ConditionsPharmacokinetic studies in adult humans.

For researchers and formulators, the longer half-life simplifies experimental design and improves compliance by enabling once-daily protocols, reducing handling and potential for variability associated with more frequent dosing.

Demonstrated Efficacy in Improving Working Memory and Cognitive Function

Guanfacine's mechanism of strengthening prefrontal cortical function translates to quantifiable improvements in cognitive tasks, particularly working memory. In a placebo-controlled trial with children diagnosed with ADHD, Guanfacine treatment resulted in a 37% mean improvement on the teacher-rated ADHD Rating Scale total score, compared to an 8% improvement for placebo (p<0.001). Animal studies directly link this to its action in the PFC, where direct infusion improves working memory performance without inducing sedation. While stimulants like methylphenidate are also effective, Guanfacine offers a non-stimulant alternative mechanism for probing or enhancing these specific cognitive domains.

Evidence DimensionImprovement in ADHD Rating Scale (ADHD-RS-IV) Total Score (Teacher-rated)
Target Compound Data37% mean improvement from baseline
Comparator Or BaselinePlacebo: 8% mean improvement from baseline
Quantified Difference4.6-fold greater improvement vs. placebo.
Conditions8-week, double-blind, placebo-controlled study in children with ADHD and tic disorders.

This provides a strong basis for selecting Guanfacine in research focused on modulating the neural circuits of working memory and executive function, especially where the confounding effects of stimulants are undesirable.

Preclinical Research Models of Prefrontal Cortex Dysfunction and Cognitive Enhancement

Guanfacine is the compound of choice for in vivo studies aimed at enhancing working memory, attention, and executive control. Its high selectivity for α2A receptors allows for targeted investigation of PFC neural circuits with minimal confounding sedation or cardiovascular effects that would be present with less selective agonists like clonidine.

Development of Sustained-Release Formulations for Neurological Applications

The compound's intrinsic long half-life of approximately 17 hours makes it an ideal candidate for developing and testing once-daily, extended-release delivery systems. This contrasts with clonidine, whose shorter half-life (8-12 hours) presents greater formulation challenges for achieving stable, 24-hour therapeutic coverage from a single dose.

Comparative Pharmacology Studies Requiring a Selective α2A Agonist

As a well-characterized, highly selective α2A agonist, Guanfacine serves as an essential reference compound in pharmacological screening and mechanism-of-action studies. Its procurement is justified when an experiment requires isolating the effects of α2A agonism from the broader effects of α2B, α2C, or imidazoline receptor activation.

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

245.0122673 Da

Monoisotopic Mass

245.0122673 Da

Heavy Atom Count

15

LogP

0.857
1.7

Melting Point

213-216
225 - 227 °C

UNII

30OMY4G3MK

Related CAS

29110-48-3 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Drug Indication

Guanfacine is indicated alone or as an adjunct with stimulants to treat ADHD.
Intuniv is indicated for the treatment of attention deficit hyperactivity disorder (ADHD) in children and adolescents 6 17 years old for whom stimulants are not suitable, not tolerated or have been shown to be ineffective. , , Intuniv must be used as a part of a comprehensive ADHD treatment programme, typically including psychological, educational and social measures. ,

Livertox Summary

Guanfacine is a selective alpha-adrenergic receptor agonist used for the treatment of hypertension and attention deficit hyperactivity disorder (ADHD) in adults and children. Guanfacine has not been linked to serum enzyme elevations during treatment or to cases of acute, clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic alpha-2 Receptor Agonists
Antihypertensive Agents

Mechanism of Action

Guanfacine is a selective alpha-2A adrenergic receptor agonist, which reduces the effects of the sympathetic nervous system on the heart and circulatory system. The link between guanfacine’s molecular mechanism and it’s effect on the treatment of ADHD has not been determined.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

29110-47-2

Absorption Distribution and Excretion

Guanfacine is 80% orally bioavailable. 1mg immediate release oral guanfacine reaches a Cmax of 2.5±0.6ng/mL with a Tmax of 3.0h and an AUC of 56±15ng\*h/mL. 1mg extended release oral guanfacine reaches a Cmax of 1.0±0.3ng/mL with a Tmax of 6.0h and an AUC of 32±9ng\*h/mL. In adults, a 4mg oral extended release dose reaches a Cmax of 3.58±1.39ng/mL with a Tmax of 5.5h; in children, a 2mg oral extended relsease dose reaches a Cmax of 2.6±1.03ng/mL with a Tmax of 4.98h; in adolescents, a 2mg oral extended release dose reaches a Cmax of 1.7±0.43ng/mL with a Tmax of 4.96h.
Guanfacine is 57.0±32.0% eliminated in the urine in patients with normal renal function. Patients with a glomerular filtration rate (GFR) of 10-30mL/min eliminate 14.0±9.0% of a dose in the urine, while patients with a GFR of <1mL/min eliminate 7.5±2.4% of a dose in the urine.
Guanfacine has a volume of distribution of 6.3L/kg.
Guanfacine has a total body cleraance of 360±262mL/min and a renal clearance of 233±245mL/min in patients with normal renal function. Patients with a glomerular filtration rate (GFR) of 10-30mL/min had a total body clearance of 308±274mL/min and a renal clearance of 34±22mL/min. Patients with a GFR of <1mL/min had a total body clearance of 257±187mL/min and a renal clearance of 18±15mL/min.

Metabolism Metabolites

Guanfacine is oxidized by CYP3A4 to it's main metabolite, 3-hydroxyguanfacine. 3-hydroxyguanfacine is then either glucuronidated or sulphated.

Wikipedia

Guanfacine

Biological Half Life

Guanfacine has a half life of 17 hours, but this may range from 10-30 hours. The half life is largely independant of renal function.

Use Classification

Human drugs -> Antiadrenergic agents, centrally acting, Antihypertensives -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023

Percutaneous ultrasound-guided resection of a painful osteophyte using novel Tenex-Bone device in a residual limb: A case report

Garrett Lui, Walter I Sussman
PMID: 34355384   DOI: 10.1002/jcu.23051

Abstract

Residual limb pain is common after amputation. Painful osteophytes are one of many causes of residual limb pain, and cases that fail conservative management may require open surgical resection. Here we present a novel percutaneous ultrasound-guided approach to remove a painful osteophyte in a transfemoral amputee. This procedure successfully treated this patient's residual limb pain while minimizing the risks associated with open surgical resection.


Efficacy of combination therapy with gabapentin and guanfacine for paroxysmal sympathetic hyperactivity following hypoxic encephalopathy: a case report

Takafumi Miyoshi, Chikaru Mizushima, Yayoi Noborio, Yasunori Kimoto, Yasue Nakaharu, Shinsaku Shimamoto
PMID: 33900871   DOI: 10.1177/03000605211009721

Abstract

Paroxysmal sympathetic hyperactivity (PSH) is a clinical syndrome of episodic sympathetic hyperactivities following severe acquired brain injury. It is characterized by paroxysmal hyperthermia, tachycardia, hypertension, tachypnea, excessive diaphoresis, and specific posturing. Although the persistence of PSH increases the risk of several adverse events and worsens the prognosis, pharmacological treatments for PSH have not yet been clearly established. We report the valuable case of a 60-year-old man who developed PSH following hypoxic encephalopathy, which was effectively treated with a combination therapy of gabapentin and guanfacine. The present case suggests that combination therapy with gabapentin and guanfacine may be a therapeutic option for PSH.


α2-Adrenergic Agonists or Stimulants for Preschool-Age Children With Attention-Deficit/Hyperactivity Disorder

Elizabeth Harstad, Justine Shults, William Barbaresi, Ami Bax, Jaclyn Cacia, Alexis Deavenport-Saman, Sandra Friedman, Angela LaRosa, Irene M Loe, Shruti Mittal, Shelby Tulio, Douglas Vanderbilt, Nathan J Blum
PMID: 33946100   DOI: 10.1001/jama.2021.6118

Abstract

Attention-deficit/hyperactivity disorder (ADHD) is diagnosed in approximately 2.4% of preschool-age children. Stimulants are recommended as first-line medication treatment. However, up to 25% of preschool-age children with ADHD are treated with α2-adrenergic agonist medications, despite minimal evidence about their efficacy or adverse effects in this age range.
To determine the frequency of reported improvement in ADHD symptoms and adverse effects associated with α2-adrenergic agonists and stimulant medication for initial ADHD medication treatment in preschool-age children.
Retrospective electronic health record review. Data were obtained from health records of children seen at 7 outpatient developmental-behavioral pediatric practices in the Developmental Behavioral Pediatrics Research Network in the US. Data were abstracted for 497 consecutive children who were younger than 72 months when treatment with an α2-adrenergic agonist or stimulant medication was initiated by a developmental-behavioral pediatrician for ADHD and were treated between January 1, 2013, and July 1, 2017. Follow-up was complete on February 27, 2019.
α2-Adrenergic agonist vs stimulant medication as initial ADHD medication treatment.
Reported improvement in ADHD symptoms and adverse effects.
Data were abstracted from electronic health records of 497 preschool-age children with ADHD receiving α2-adrenergic agonists or stimulants. Median child age was 62 months at ADHD medication initiation, and 409 children (82%) were males. For initial ADHD medication treatment, α2-adrenergic agonists were prescribed to 175 children (35%; median length of α2-adrenergic agonist use, 136 days) and stimulants were prescribed to 322 children (65%; median length of stimulant use, 133 days). Improvement was reported in 66% (95% CI, 57.5%-73.9%) of children who initiated α2-adrenergic agonists and 78% (95% CI, 72.4%-83.4%) of children who initiated stimulants. Only daytime sleepiness was more common for those receiving α2-adrenergic agonists vs stimulants (38% vs 3%); several adverse effects were reported more commonly for those receiving stimulants vs α2-adrenergic agonists, including moodiness/irritability (50% vs 29%), appetite suppression (38% vs 7%), and difficulty sleeping (21% vs 11%).
In this retrospective review of health records of preschool-age children with ADHD treated in developmental-behavioral pediatric practices, improvement was noted in the majority of children who received α2-adrenergic agonists or stimulants, with differing adverse effect profiles between medication classes. Further research, including from randomized clinical trials, is needed to assess comparative effectiveness of α2-adrenergic agonists vs stimulants.


Ultrasound-guided percutaneous needle tenotomy using Tenex system for refractory lateral epicondylitis; short and long-term effectiveness and contributing factors

Majid Chalian, Nicholas C Nacey, Udit Rawat, Joshua Knight, Timothy Lancaster, D Nicole Deal, Jennifer Pierce
PMID: 33837827   DOI: 10.1007/s00256-021-03778-9

Abstract

Ultrasound-guided percutaneous needle tenotomy (USPNT) has been proposed as an alternative treatment to surgical intervention for lateral epicondylitis (LE). The Tenex system (Tenex Health Inc., Lake Forest, CA, USA) for USPNT is an ultrasonic device involving a needle which oscillates at high frequency to debride and aspirate diseased tendon under ultrasound image guidance. This investigation evaluates the efficacy of USPNT using the Tenex system for LE refractory to conservative management. We also seek to evaluate patient-specific factors which may correlate with treatment response.
PRTEE (Patient-Rated Tennis Elbow Evaluation) and DASH (Disabilities of the Arm, Shoulder, and Hand) questionnaires were completed before performing the Tenex USPNT for all consecutive patients over a course of 38 months (Feb 2015-Mar 2018). Patients were contacted for follow-up evaluations. Paired t test was used to evaluate significant changes in treatment response (p < 0.05). The univariate Tobit regression model was applied followed by multivariate Tobit model with forward selection algorithm. All models were adjusted by preoperative score and follow-up duration.
A total of 37 patients (average age 51± 9 years, M/F:15/22) with refractory LE were included (mean follow-up, 531 days; range, 65-1148 days). Tenex USPNT significantly improved PRTEE and DASH scores (p < 0.001). In some patients, this decrease persisted for up to 3 years after intervention. A significant association between treatment response and post-procedure physical therapy (PT) was present. Post-procedure PT contributes to 60, 68, 59, and 50% of reduction in PRTEE pain, function, total scores, and DASH score, respectively (p < 0.001). No tendon ruptures, post-procedural infections, or other complications were noted.
USPNT with Tenex significantly improves symptoms and function in individuals with LE even with long-term follow-up for 3 years. Post-procedure PT is associated with improved treatment response and should be considered after USPNT.


Commentary: Identifying individualized predictions of response in ADHD pharmacotherapy - a commentary on Rodrigues et al. (2020)

Luis C Farhat, Michael H Bloch
PMID: 33368287   DOI: 10.1111/jcpp.13374

Abstract

In this issue, Rodrigues et al. (2020) present a systematic review with meta-analyses that reports the efficacy of five treatments for children with attention-deficit hyperactivity disorder symptoms in the context of autism spectrum disorder - (a) methylphenidate; (b) atomoxetine; (c) guanfacine; (d) aripiprazole; and (e) risperidone. In this commentary, we highlight the contrast between the scarce evidence base of treatment for ADHD in the context of autism and other subpopulations, such as tic disorders and intellectual disability, and the extensive evidence base of treatment for ADHD in general. The commentary weighs about the conundrum clinicians face of whether to rely on the limited evidence base of treatment for ADHD in subpopulation, or to derive conclusions from the larger body of evidence of treatment for ADHD in general. The commentary also discusses potential avenues for future research to address this clinical problem.


Comment on "Pediatric guanfacine exposures reported to the National Poison Data System, 2000-2016"

M Harrison Snyder, Jennifer A Ross, Saumitra V Rege, Christopher P Holstege
PMID: 33135517   DOI: 10.1080/15563650.2020.1837387

Abstract




Guanfacine toxic ingestion with subsequent cardiogenic pulmonary edema

Rachel E Bridwell, Neil P Larson, Jennifer B Rosenthal, Jesse Wray, Zachary Baker, Amber Cibrario, Joshua J Oliver
PMID: 33069545   DOI: 10.1016/j.ajem.2020.06.080

Abstract

Guanfacine is a central alpha-2 agonist often prescribed for Attention-deficit hyperactive disorder as well as tic disorder, with a usual dose of 1-4 mg per day. Due to its sympatholytic mechanism of action, Guanfacine can cause autonomic instability and hypotension. It can additionally cause cardiac dysfunction to include symptomatic bradycardias and contractility suppression. The authors present a case of a 17 year-old male with an ingestion of 80 mg of extended release Guanfacine with delayed onset cardiogenic pulmonary edema requiring mechanical ventilation. Previous pediatric ingestions have generated bradycardia, hypotension, and decreased level of consciousness, responsive to intravenous fluids, vasopressors, and occasionally naloxone. However, cardiogenic pulmonary edema from reduced cardiac contractility is a novel consequence of extended release Guanfacine ingestion. With Guanfacine's extended half-life, this unique case underscores the importance of emergency providers' familiarity with this toxidrome as well the necessity for prolonged, close observation following Guanfacine ingestion.


Chronic Administrations of Guanfacine on Mesocortical Catecholaminergic and Thalamocortical Glutamatergic Transmissions

Kouji Fukuyama, Tomosuke Nakano, Takashi Shiroyama, Motohiro Okada
PMID: 33923533   DOI: 10.3390/ijms22084122

Abstract

It has been established that the selective α2A adrenoceptor agonist guanfacine reduces hyperactivity and improves cognitive impairment in patients with attention-deficit/hyperactivity disorder (ADHD). The major mechanisms of guanfacine are considered to involve the activation of the postsynaptic α2A adrenoceptor of glutamatergic pyramidal neurons in the frontal cortex, but the effects of chronic guanfacine administration on catecholaminergic and glutamatergic transmissions associated with the orbitofrontal cortex (OFC) are yet to be clarified. The actions of guanfacine on catecholaminergic transmission, the effects of acutely local and systemically chronic (for 7 days) administrations of guanfacine on catecholamine release in pathways from the locus coeruleus (LC) to OFC, the ventral tegmental area (VTA) and reticular thalamic-nucleus (RTN), from VTA to OFC, from RTN to the mediodorsal thalamic-nucleus (MDTN), and from MDTN to OFC were determined using multi-probe microdialysis with ultra-high performance liquid chromatography. Additionally, the effects of chronic guanfacine administration on the expression of the α2A adrenoceptor in the plasma membrane fraction of OFC, VTA and LC were examined using a capillary immunoblotting system. The acute local administration of therapeutically relevant concentrations of guanfacine into the LC decreased norepinephrine release in the OFC, VTA and RTN without affecting dopamine release in the OFC. Systemically, chronic administration of therapeutically relevant doses of guanfacine for 14 days increased the basal release of norepinephrine in the OFC, VTA, RTN, and dopamine release in the OFC via the downregulation of the α2A adrenoceptor in the LC, OFC and VTA. Furthermore, systemically, chronic guanfacine administration did not affect intrathalamic GABAergic transmission, but it phasically enhanced thalamocortical glutamatergic transmission. The present study demonstrated the dual actions of guanfacine on catecholaminergic transmission-acute attenuation of noradrenergic transmission and chronic enhancement of noradrenergic transmission and thalamocortical glutamatergic transmission. These dual actions of guanfacine probably contribute to the clinical effects of guanfacine against ADHD.


Noradrenergic contributions to cue-driven risk-taking and impulsivity

Chloe S Chernoff, Tristan J Hynes, Catharine A Winstanley
PMID: 33649970   DOI: 10.1007/s00213-021-05806-x

Abstract

The flashing lights and sounds of modern casinos are alluring and may contribute to the addictive nature of gambling. Such cues can have a profound impact on the noradrenaline (NA) system, which could therefore be a viable therapeutic target for gambling disorder (GD). While there is substantial evidence to support the involvement of NA in the impulsive symptoms of GD, its function in mediating the "pro-addictive" impact of cues is less understood.
We wished to investigate the role of NA in our rodent assay of decision making and impulsivity, the cued rat gambling task (crGT). Given that sex differences are prominent in addiction disorders, and increasingly reported in the monoaminergic regulation of behaviour, we also prioritised evaluating noradrenergic drugs in both sexes.
Female and male rats were trained to stability on the crGT and then given intraperitoneal injections of the noradrenaline reuptake inhibitor atomoxetine, the α
receptor agonist guanfacine, the beta receptor antagonist propranolol, and the α
receptor antagonist yohimbine.
Atomoxetine dose-dependently improved decision-making score. Guanfacine selectively enhanced decision making in risk-preferring males and optimal performing females. Propranolol and yohimbine did not influence decision making. Atomoxetine and guanfacine reduced premature responses, while yohimbine bi-phasically affected this index of motor impulsivity.
These results support the hypothesis that NA is an important neuromodulator of the cue-induced deficits in decision making observed in laboratory-based gambling paradigms, and suggest that NAergic drugs like atomoxetine and guanfacine may be useful in treating GD.


Pharmacologic treatment of attention deficit hyperactivity disorder in adults: A systematic review and network meta-analysis

Jesse Elliott, Amy Johnston, Don Husereau, Shannon E Kelly, Caroline Eagles, Alice Charach, Shu-Ching Hsieh, Zemin Bai, Alomgir Hossain, Becky Skidmore, Eva Tsakonas, Dagmara Chojecki, Muhammad Mamdani, George A Wells
PMID: 33085721   DOI: 10.1371/journal.pone.0240584

Abstract

Attention deficit hyperactivity disorder (ADHD) affects approximately 3% of adults globally. Many pharmacologic treatments options exist, yet the comparative benefits and harms of individual treatments are largely unknown. We performed a systematic review and network meta-analysis to assess the relative effects of individual pharmacologic treatments for adults with ADHD.
We searched English-language published and grey literature sources for randomized clinical trials (RCTs) involving pharmacologic treatment of ADHD in adults (December 2018). The primary outcome was clinical response; secondary outcomes were quality of life, executive function, driving behaviour, withdrawals due to adverse events, treatment discontinuation, serious adverse events, hospitalization, cardiovascular adverse events, and emergency department visits. Data were pooled via pair-wise meta-analyses and Bayesian network meta-analyses. Risk of bias was assessed by use of Cochrane's Risk of Bias tool, and the certainty of the evidence was assessed by use of the GRADE framework.
Eighty-one unique trials that reported at least one outcome of interest were included, most of which were at high or unclear risk of at least one important source of bias. Notably, only 5 RCTs were deemed at overall low risk of bias. Included pharmacotherapies were methylphenidate, atomoxetine, dexamfetamine, lisdexamfetamine, guanfacine, bupropion, mixed amphetamine salts, and modafinil. As a class, ADHD pharmacotherapy improved patient- and clinician-reported clinical response compared with placebo (range: 4 to 15 RCTs per outcome); however, these findings were not conserved when the analyses were restricted to studies at low risk of bias, and the certainty of the finding is very low. There were few differences among individual medications, although atomoxetine was associated with improved patient-reported clinical response and quality of life compared with placebo. There was no significant difference in the risk of serious adverse events or treatment discontinuation between ADHD pharmacotherapies and placebo; however, the proportion of participants who withdrew due to adverse events was significantly higher among participants who received any ADHD pharmacotherapy. Few RCTs reported on the occurrence of adverse events over a long treatment duration.
Overall, despite a class effect of improving clinical response relative to placebo, there were few differences among the individual ADHD pharmacotherapies, and most studies were at risk of at least one important source of bias. Furthermore, the certainty of the evidence was very low to low for all outcomes, and there was limited reporting of long-term adverse events. As such, the choice between ADHD pharmacotherapies may depend on individual patient considerations, and future studies should assess the long-term effects of individual pharmacotherapies on patient-important outcomes, including quality of life, in robust blinded RCTs.
PROSPERO no. CRD 42015026049.


Explore Compound Types